molecular formula C9H8N2O2S B1425098 7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine CAS No. 1286726-65-5

7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine

Cat. No. B1425098
M. Wt: 208.24 g/mol
InChI Key: YUGUBJUXNUYZAM-UHFFFAOYSA-N
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Description

“7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine” is a chemical compound1. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine”. However, thiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS, are known to be used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation2.



Molecular Structure Analysis

I’m sorry, but I couldn’t find any specific molecular structure analysis for “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine”.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine” are not well-documented in the literature.


Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Radiotracers for Alzheimer's Disease : A study by Gao, Wang, and Zheng (2018) outlines the synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, which are potential PET radiotracers for imaging Alzheimer's disease. This includes derivatives of the benzo[1,2-d]imidazol-6-yl, a related compound to the one (Gao, Wang, & Zheng, 2018).

Bioactivity and Molecular Studies

  • Plant-Growth Regulatory Activities : Qin et al. (2010) synthesized novel imine derivatives containing triazole and thiazole rings, exhibiting promising plant-growth regulatory activities. This suggests potential agricultural applications for similar thiazole-imine compounds (Qin, Yu, Dai, Qin, Zhang, Bing, Wang, & Fang, 2010).
  • Raman Spectroscopic and DFT Studies : A study by Sun, Yao, Li, and Gu (2008) examined 7H-[1,3]dioxolo[4',5',4,5]benzo[1,2-d]thiazole-6-thione using FT-IR, FT-Raman, and density functional theory calculations. This study contributes to the understanding of the structural and adsorption properties of such compounds (Sun, Yao, Li, & Gu, 2008).

Pharmacological Properties

  • Synthesis and Biological Activity Studies : Uma, Rajanna, Unnisa, and Saiprakash (2017) explored the synthesis of benzothiazole-imine derivatives and assessed their biological activities, indicating the scope for pharmacological applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
  • Antimicrobial and Anti-Proliferative Activities : Mansour, Aboelnaga, Nassar, and Elewa (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, demonstrating the potential of such compounds in treating diseases (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Safety And Hazards

There is no specific safety and hazard information available for “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine”.


Future Directions

There is no specific information available on the future directions of research or applications for “7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine”.


Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, it is recommended to consult a specialist or conduct further research.


properties

IUPAC Name

7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-5-2-6-7(13-4-12-6)3-8(5)14-9(11)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGUBJUXNUYZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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